molecular formula C13H15NO3 B172982 Benzyl 2-formylpyrrolidine-1-carboxylate CAS No. 105706-84-1

Benzyl 2-formylpyrrolidine-1-carboxylate

Cat. No.: B172982
CAS No.: 105706-84-1
M. Wt: 233.26 g/mol
InChI Key: ASNHSGGMNWXBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-formylpyrrolidine-1-carboxylate is a valuable chiral pyrrolidine derivative that serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. Its primary research value lies in its application in the synthesis of complex molecules, particularly in the development of peptidomimetics and as a precursor for constrained amino acids. The formyl group at the 2-position provides a highly reactive handle for further chemical transformations, allowing researchers to incorporate the pyrrolidine scaffold into larger molecular architectures. This compound is especially useful in the synthesis of chemokine variants, such as CXCL10, where it can be utilized to create structures that confer resistance to enzymatic degradation by dipeptidyl peptidase 4 (DPP4) . The availability of both (R)- and (S)- enantiomers (CAS 143393-11-7 and 71461-30-8, respectively) enables stereoselective synthesis, which is critical for probing biological activity and structure-activity relationships . Researchers employ this compound to develop novel therapeutic candidates and biochemical probes, leveraging its rigid, secondary amine structure to influence the conformational properties of the final molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHSGGMNWXBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453918
Record name Benzyl 2-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105706-84-1
Record name Benzyl 2-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-formylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-formylpyrrolidine-1-carboxylate, commonly known in the scientific community as N-Cbz-L-prolinal or (S)-Benzyl 2-formylpyrrolidine-1-carboxylate , is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a reactive aldehyde functionality and a readily removable benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its significant applications in the development of novel therapeutics. The insights provided herein are curated to empower researchers and drug development professionals in leveraging the full potential of this versatile molecule. While a dedicated CAS number for the (S)-enantiomer is not consistently reported, the racemic form is identified by CAS number 5618-96-2 [1].

Chemical and Physical Properties

N-Cbz-L-prolinal is a stable, yet reactive, organic compound that serves as a cornerstone in asymmetric synthesis. The Cbz group provides robust protection of the pyrrolidine nitrogen, preventing unwanted side reactions, while the aldehyde at the C2 position is a versatile handle for a myriad of chemical transformations.

PropertyValueSource
Molecular Formula C13H15NO3[2][3]
Molecular Weight 233.26 g/mol [2][3]
Appearance Typically a colorless to pale yellow oilGeneral knowledge
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF)General knowledge
Chirality Exists as (S) and (R) enantiomers; the (S)-enantiomer is derived from L-prolineGeneral knowledge

Synthesis of N-Cbz-L-prolinal: A Strategic Overview

The most prevalent and efficient method for the synthesis of N-Cbz-L-prolinal involves the oxidation of its corresponding alcohol precursor, N-Cbz-L-prolinol. This transformation is critical as it introduces the reactive aldehyde functionality while preserving the stereochemical integrity of the chiral center. Two of the most reliable and widely adopted oxidation methodologies for this purpose are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis_Overview

Experimental Protocol: Swern Oxidation of N-Cbz-L-prolinol

The Swern oxidation is a highly effective method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride. The reaction is conducted at low temperatures to minimize side reactions.

Materials:

  • N-Cbz-L-prolinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Oxidation of the Alcohol: Dissolve N-Cbz-L-prolinol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture for 45-60 minutes at this temperature.

  • Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature over 30 minutes.

  • Work-up and Purification: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude N-Cbz-L-prolinal. The crude product is typically purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Self-Validation: The low temperature is critical to control the exothermic reaction between DMSO and oxalyl chloride and to ensure the stability of the reactive intermediate. The dropwise addition of reagents prevents localized overheating. The final addition of triethylamine serves as a base to facilitate the elimination reaction that forms the aldehyde. A successful reaction is often indicated by the formation of a precipitate (triethylammonium chloride) and the characteristic odor of dimethyl sulfide. The purity of the final product can be readily assessed by TLC and spectroscopic methods, with the disappearance of the starting alcohol and the appearance of the aldehyde spot confirming the conversion.

Spectroscopic Characterization

The structural integrity of synthesized N-Cbz-L-prolinal is confirmed through various spectroscopic techniques.

TechniqueExpected Data
¹H NMR (CDCl₃) δ 9.5 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 5.2 (s, 2H, OCH₂Ph), 4.3 (m, 1H, NCH), 3.6-3.4 (m, 2H, NCH₂), 2.2-1.8 (m, 4H, CH₂)
¹³C NMR (CDCl₃) δ 201 (CHO), 155 (C=O, carbamate), 136 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67 (OCH₂Ph), 60 (NCH), 47 (NCH₂), 28, 24 (CH₂)
FTIR (neat) ν ~1700 cm⁻¹ (C=O, aldehyde), ~1685 cm⁻¹ (C=O, carbamate), ~3030, 2950, 2870 cm⁻¹ (C-H stretch)
Mass Spectrometry (ESI+) m/z 234 [M+H]⁺, 256 [M+Na]⁺

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

N-Cbz-L-prolinal is a highly sought-after chiral building block in the pharmaceutical industry due to its utility in the asymmetric synthesis of a wide range of biologically active molecules. Its inherent chirality and reactive aldehyde group allow for the stereocontrolled introduction of complex functionalities.

Applications

Synthesis of Protease Inhibitors

One of the most significant applications of N-Cbz-L-prolinal is in the synthesis of protease inhibitors, a class of drugs crucial for the treatment of various diseases, including viral infections and cancer. The aldehyde functionality can be readily converted into a ketoamide, a common pharmacophore in protease inhibitors that mimics the transition state of peptide bond hydrolysis.

A notable example is its role as a key precursor in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors such as Boceprevir . In the synthesis of Boceprevir, the prolinal moiety serves as a crucial P2 fragment that interacts with the S2 pocket of the protease, contributing significantly to the drug's potency and selectivity[4][5].

Chiral Auxiliary and Asymmetric Synthesis

Beyond its direct incorporation into drug molecules, N-Cbz-L-prolinal and its derivatives are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions[6][7]. The well-defined stereochemistry of the pyrrolidine ring can effectively direct the approach of reagents to a prochiral center, leading to the formation of a single enantiomer of the desired product. This is particularly valuable in the synthesis of non-proteinogenic amino acids and other chiral molecules that are essential components of many modern pharmaceuticals.

Conclusion

This compound (N-Cbz-L-prolinal) stands out as a versatile and indispensable tool in the arsenal of synthetic and medicinal chemists. Its robust chemical properties, well-established synthetic routes, and proven utility in the construction of complex, biologically active molecules underscore its importance in the drug discovery and development pipeline. This guide has provided a comprehensive, yet practical, overview to aid researchers in harnessing the full synthetic potential of this valuable chiral building block.

References

  • LookChem. (n.d.). Cas 93188-01-3, BENZYL 2-CARBAMOYLPYRROLIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Benzyloxycarbonyl-L-proline. Retrieved from [Link]

  • PubChem. (n.d.). N-(Carbobenzyloxy)-DL-proline. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyloxycarbonyl-proline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.
  • ResearchGate. (n.d.). Dess–Martin periodinane oxidation. Retrieved from [Link]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 183-193. Retrieved from [Link]

  • Miller, D. C., & Stephenson, C. R. (2014). Enantioselective synthesis of pyrroloindolines via non-covalent stabilization of indole radical cations and applications to the synthesis of alkaloid natural products. Journal of the American Chemical Society, 136(49), 17055–17058. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Prolinol as a chiral auxiliary in the photochemical synthesis of a new aryltetraline lignan analogue. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of Z-Pro-L-[1-¹³C]prolinal and of the aldehyde hydrate. Retrieved from [Link]

  • Venkatraman, S., Velazquez, F., & Arasappan, A. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Taylor & Francis. Retrieved from [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]

  • PubMed. (1981). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]

  • Bar-Ilan University. (2006). Enzyme isoselective inhibitors: Application to drug design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Beilstein Journals. (2013). The crystal structure of the Dess–Martin periodinane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Proline, 5-oxo-. Retrieved from [Link]

  • ResearchGate. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Medicines for All Institute. (2023). Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of l-proline nitrate. Retrieved from [Link]

Sources

Technical Guide: Benzyl 2-formylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 2-formylpyrrolidine-1-carboxylate (N-Cbz-L-Prolinal) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Optimized Synthesis, Stability Management, and Application in Chiral Pool Synthesis

Executive Summary

This compound, commonly known as N-Cbz-L-prolinal , is a pivotal "chiral pool" intermediate in modern drug discovery. Derived from L-proline, this aldehyde serves as a versatile electrophile for the synthesis of peptidomimetics (specifically protease inhibitors) and as a precursor for organocatalysts (e.g., Jørgensen-Hayashi catalysts).

Despite its utility, the compound presents a significant technical challenge: configurational instability . The


-proton adjacent to the aldehyde is highly acidic, making the compound prone to racemization during synthesis and purification. This guide provides a validated, racemization-free protocol and outlines the critical quality attributes (CQAs) necessary for its use in high-stakes pharmaceutical campaigns.

Structural Identity & Nomenclature

Precise nomenclature is essential for regulatory filing and database searching. While "this compound" is the correct IUPAC generation, the compound is almost exclusively used as the (


)-enantiomer in drug development.
AttributeDetail
IUPAC Name Benzyl (

)-2-formylpyrrolidine-1-carboxylate
Common Name N-Cbz-L-prolinal; Cbz-L-prolinal
CAS Registry 88651-46-1 (Generic/Racemic); 6216-63-3 (Alcohol Precursor)
Molecular Formula

Molecular Weight 233.26 g/mol
Chirality (

)-configuration (derived from L-Proline)
Physical State Colorless to pale yellow viscous oil
Structural Visualization

The following diagram outlines the structural relationship between the precursor and the target aldehyde.

structure_flow L_Pro L-Proline (Starting Material) Cbz_Pro N-Cbz-L-Proline (Protected Acid) L_Pro->Cbz_Pro Cbz-Cl, NaOH Cbz_Alc N-Cbz-L-Prolinol (Alcohol Precursor) Cbz_Pro->Cbz_Alc BH3·THF or LiBH4 reduction Target N-Cbz-L-Prolinal (Target Aldehyde) Cbz_Alc->Target Parikh-Doering Oxidation

Figure 1: Synthetic lineage of N-Cbz-L-prolinal. The final oxidation step (red arrow) is the critical control point for stereochemical integrity.

Critical Quality Attributes (CQAs) & Stability

The utility of N-Cbz-L-prolinal is dictated by its optical purity. Unlike ketones or esters,


-amino aldehydes possess a high propensity for racemization due to the electron-withdrawing nature of the formyl group and the carbamate protecting group.
The Racemization Risk

Racemization occurs via an enol intermediate. This process is catalyzed by:

  • Base: Even mild bases can deprotonate the

    
    -carbon.
    
  • Acidic Silica: Purification on standard silica gel often leads to significant loss of ee% (enantiomeric excess).

  • Heat: The compound is thermally unstable above 40°C.

racemization_mech cluster_warning Process Risk S_Isomer (S)-Aldehyde (Active Drug Precursor) Enol Enol Intermediate (Achiral/Planar) S_Isomer->Enol -H+ (Base/Acid) Enol->S_Isomer +H+ R_Isomer (R)-Aldehyde (Inactive/Impurity) Enol->R_Isomer +H+

Figure 2: Mechanism of racemization via enolization. Maintaining the equilibrium to the left requires strict pH and temperature control.

Validated Synthesis Protocol: Parikh-Doering Oxidation[4]

While Swern oxidation is a common method, it requires cryogenic conditions (-78°C) which are difficult to scale. The Parikh-Doering oxidation (


 / DMSO) is the superior choice for this specific substrate. It operates at 0°C to Room Temperature (RT) and avoids the highly acidic byproducts of Swern that can trigger racemization.
Reagents & Materials[3][5][6][7][8][9][10][11]
  • Substrate: N-Cbz-L-prolinol (1.0 equiv)

  • Oxidant: Sulfur trioxide pyridine complex (

    
    ) (3.0 equiv)
    
  • Solvent/Activator: DMSO (anhydrous) / Dichloromethane (DCM) (1:1 ratio)

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv) - Crucial: Must be added before the oxidant.

Step-by-Step Methodology
  • Preparation: Dissolve N-Cbz-L-prolinol (10 mmol) in a mixture of anhydrous DCM (20 mL) and DMSO (10 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA (35 mmol) dropwise. Allow to stir for 5 minutes.

    • Scientist's Note: The presence of base prior to oxidant addition buffers the system, preventing transient acidic spikes.

  • Oxidation: Add

    
     complex (30 mmol) in three portions over 15 minutes.
    
    • Observation: The solution may turn pale yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to ambient temperature (20-25°C) for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde spot will be UV active and stain instantly with 2,4-DNP (orange precipitate).

  • Quench: Pour the mixture into ice-cold brine/water (1:1).

  • Extraction: Extract immediately with

    
     (Diethyl ether) or DCM.
    
    • Why Ether? Ether extraction often leaves DMSO behind in the aqueous phase more effectively than DCM.

  • Purification (Critical):

    • Do NOT use standard silica gel.

    • Option A: Use directly in the next step (Recommended).

    • Option B: If purification is required, use deactivated silica (flushed with 1%

      
       in Hexane) or rapid filtration through a short pad of Celite.
      

Applications in Drug Discovery[9][10][11]

Peptidomimetics & Protease Inhibitors

N-Cbz-L-prolinal is the immediate precursor to the "warhead" of many serine and cysteine protease inhibitors. The aldehyde moiety forms a reversible hemiacetal adduct with the active site serine/cysteine of the enzyme.

  • Example: Synthesis of inhibitors for Prolyl Endopeptidase (PEP).

Organocatalysis

This compound is the starting material for the synthesis of diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts).

  • Pathway: N-Cbz-L-prolinal

    
     Grignard addition (
    
    
    
    )
    
    
    Oxidation
    
    
    Deprotection
    
    
    Silylation.
  • Impact: These catalysts enable asymmetric Michael additions and

    
    -functionalizations of aldehydes with high enantioselectivity.
    
Quantitative Comparison of Oxidation Methods
MethodYieldRacemization RiskScalabilityNotes
Parikh-Doering 85-92%LowHighBest balance of mild conditions and yield.
Swern 80-90%ModerateLowRequires -78°C; HCl byproduct risk.
IBX 90-95%Very LowLowIBX is explosive; difficult solubility.
TEMPO/Bleach 70-80%HighHighOver-oxidation to acid is common; pH control difficult.

References

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1][2] Journal of the American Chemical Society, 89(21), 5505–5507.[2]

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

  • Quesnelle, C. A., et al. (2003). The oxidation of N-protected amino alcohols to the corresponding aldehydes. Tetrahedron Letters, 44, 4811. (Detailed comparison of oxidation methods for chiral amino alcohols).
  • PubChem. (n.d.).[3][4] this compound (Compound Summary). National Library of Medicine.

Sources

Benzyl 2-formylpyrrolidine-1-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm starting my deep dive into the solubility of Benzyl 2-formylpyrrolidine-1-carboxylate. My initial approach involves exhaustive Google searches, focusing on both qualitative descriptions and quantitative data across a broad spectrum of organic solvents. My goal is to compile a solid dataset as a foundation for further analysis.

Analyzing Solubility Parameters

I've expanded my search to include the compound's physicochemical properties, focusing on polarity, hydrogen bonding, and molecular weight. I'm researching solubility principles to link these to solvent choices. My current task is to structure the guide, starting with an introduction and solubility characteristics. Finally, I will present a systematic experimental protocol to determine solubility.

Expanding Data Collection

I'm now casting a wider net, leveraging Google to source qualitative and quantitative solubility data for the compound across diverse organic solvents from various vendors and publications. I'm also focusing on the compound's properties, like polarity and molecular weight, and solubility principles. The plan is to build a structured guide: introduction, solubility characteristics, and an experimental protocol. I'm also planning a table to summarize the data.

Spectroscopic Scrutiny of Benzyl 2-formylpyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 2-formylpyrrolidine-1-carboxylate, a key chiral building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on detailed structural elucidation for reaction monitoring, quality control, and molecular design. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to construct a comprehensive spectroscopic profile of this versatile molecule.

Introduction: The Significance of this compound

This compound, often referred to as N-Cbz-L-prolinal, is a derivative of the amino acid proline. The presence of a chiral center at the 2-position of the pyrrolidine ring, coupled with a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The benzyloxycarbonyl (Cbz or Z) protecting group provides stability and allows for selective transformations. Accurate and unambiguous characterization of this compound is paramount to ensure its purity and to confirm its structure, thereby guaranteeing the success of subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the spectroscopic data, the following numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: A Practical Approach

The acquisition of high-quality NMR spectra is crucial for accurate interpretation. The following protocol is a standard procedure for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz spectrometer is generally sufficient for unambiguous characterization of this molecule.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is used.

    • Number of Scans: 8 to 16 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 9.7s1HFormyl proton (H-formyl)
~7.3 - 7.4m5HAromatic protons of the benzyl group (H-arom)
~5.1 - 5.2s2HMethylene protons of the benzyl group (H-benzyl)
~4.2 - 4.4m1HProton at C2 of the pyrrolidine ring (H2)
~3.4 - 3.6m2HMethylene protons at C5 of the pyrrolidine ring (H5)
~1.8 - 2.2m4HMethylene protons at C3 and C4 of the pyrrolidine ring (H3, H4)

Interpretation:

  • Aldehyde Proton (H-formyl): The most downfield signal, typically appearing between 9.5 and 10.0 ppm, is characteristic of an aldehyde proton. Its singlet nature is due to the absence of adjacent protons.

  • Aromatic Protons (H-arom): The protons on the phenyl ring of the benzyl group are expected to resonate in the aromatic region, around 7.3-7.4 ppm. The multiplet pattern arises from the complex spin-spin coupling between these protons.

  • Benzyl Methylene Protons (H-benzyl): The two protons of the CH₂ group in the benzyl moiety are chemically equivalent and are expected to appear as a singlet around 5.1-5.2 ppm.

  • Pyrrolidine Ring Protons:

    • H2: The proton on the carbon bearing the formyl group (C2) is expected to be a multiplet in the range of 4.2-4.4 ppm due to coupling with the adjacent C3 protons.

    • H5: The two protons on the carbon adjacent to the nitrogen (C5) will appear as a multiplet around 3.4-3.6 ppm.

    • H3 and H4: The remaining four protons on the pyrrolidine ring (C3 and C4) are expected to be in the more upfield region of 1.8-2.2 ppm, likely as a complex multiplet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented below is based on the reported spectrum of a closely related analog, Z-Pro-L-[1-¹³C]prolinal.[1]

Chemical Shift (δ, ppm)Assignment
~200 - 203C=O (aldehyde)
~155 - 156C=O (carbamate)
~136 - 137C (aromatic, C1')
~128 - 129CH (aromatic)
~67 - 68CH₂ (benzyl)
~60 - 62CH (C2)
~46 - 47CH₂ (C5)
~28 - 30CH₂ (C3)
~23 - 24CH₂ (C4)

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The aldehyde carbonyl (C=O) is the most deshielded, appearing around 200-203 ppm. The carbamate carbonyl (C=O) resonates at a more upfield position, typically around 155-156 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the range of 128-137 ppm. The quaternary carbon (C1') will be at the lower field end of this range.

  • Benzyl Methylene Carbon: The carbon of the benzyl CH₂ group is expected around 67-68 ppm.

  • Pyrrolidine Ring Carbons:

    • C2: The carbon attached to both the nitrogen and the formyl group is the most deshielded of the pyrrolidine ring carbons, appearing around 60-62 ppm.

    • C5: The carbon adjacent to the nitrogen (C5) is expected around 46-47 ppm.

    • C3 and C4: The remaining two carbons of the pyrrolidine ring will be found in the most upfield region, around 23-30 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: The KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique.

  • Sample Preparation:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • The grinding process is critical to ensure that the sample is well dispersed and that the particle size is small enough to avoid scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (pyrrolidine ring)
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1720-1740StrongC=O stretch (aldehyde)
~1690-1710StrongC=O stretch (carbamate)
~1450-1600MediumAromatic C=C stretch
~1250StrongC-N stretch and C-O stretch (carbamate)

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (~3030 cm⁻¹), the aliphatic pyrrolidine ring (~2950, ~2850 cm⁻¹), and, most diagnostically for the aldehyde, a pair of weak bands around 2820 and 2720 cm⁻¹. This Fermi doublet is a hallmark of the aldehyde C-H bond.

  • Carbonyl Stretching: Two strong C=O stretching absorptions are expected. The aldehyde carbonyl will likely appear at a higher frequency (~1720-1740 cm⁻¹) than the carbamate carbonyl (~1690-1710 cm⁻¹). The exact positions can be influenced by conjugation and ring strain.

  • Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by one or more medium-intensity bands in the 1450-1600 cm⁻¹ region.

  • Carbamate Signature: A strong and broad absorption around 1250 cm⁻¹ is characteristic of the coupled C-N and C-O stretching vibrations of the carbamate group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound.

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for high-resolution mass spectrometry (HRMS), which allows for the determination of the elemental composition.

    • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation

The expected molecular weight of this compound (C₁₃H₁₅NO₃) is 233.11 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 234.12.

Key Fragmentation Pathways:

fragmentation M [M+H]⁺ m/z 234 frag1 Loss of CO (m/z 206) M->frag1 - CO frag2 Loss of C₇H₇• (m/z 143) M->frag2 - C₇H₇• frag3 Benzyl Cation (m/z 91) M->frag3 frag5 Pyrrolidinium Ion (m/z 70) frag2->frag5 - CO₂ frag4 Tropylium Cation (m/z 91) frag3->frag4 Rearrangement

Caption: Predicted key fragmentation pathways for protonated this compound.

Interpretation of Fragmentation:

  • m/z 206: Loss of a neutral carbon monoxide (CO) molecule (28 Da) from the formyl group is a common fragmentation pathway for aldehydes.

  • m/z 91: A very common and often base peak in the mass spectra of benzyl-containing compounds is the benzyl cation (C₇H₇⁺), which can rearrange to the more stable tropylium cation.

  • m/z 143: Loss of a benzyl radical (C₇H₇•) from the molecular ion.

  • m/z 70: Subsequent loss of carbon dioxide (CO₂) from the m/z 143 fragment would lead to the formation of a protonated pyrrolidine ring fragment.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. The aldehyde proton and carbon signals in the NMR spectra, the characteristic C-H and C=O stretching vibrations in the IR spectrum, and the specific fragmentation pattern in the mass spectrum all converge to provide an unambiguous structural assignment. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the confident identification and use of this important chiral building block in their synthetic endeavors.

References

  • : A leading journal for fundamental research in all areas of chemistry.

  • : A premier journal for original contributions in organic and bioorganic chemistry.[2]

  • : A top-tier journal for the rapid publication of high-impact research in organic chemistry.[3][4][5]

  • : A leading chemistry journal with a broad scope, published by the German Chemical Society.[6][7][8]

  • : A journal for the rapid publication of original research in organic chemistry.[9][10][11]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. A standard textbook providing a comprehensive overview of spectroscopic techniques.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link][12]

  • SpectraBase, N-Benzyloxycarbonyl-proline. Wiley Science Solutions. Retrieved from [Link][13]

  • Kahyaoglu, A., Haghjoo, K., Kraicsovits, F., & Polgar, L. (1997). Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine. Biochemical Journal, 324(Pt 3), 853–857. (The 13C NMR data is available through ResearchGate: [Link])[1]

Sources

Methodological & Application

Use of Benzyl 2-formylpyrrolidine-1-carboxylate in asymmetric aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl 2-formylpyrrolidine-1-carboxylate (N-Cbz-Prolinal) in Asymmetric Aldol Reactions

Executive Summary

This compound, commonly known as N-Cbz-L-prolinal , is a pivotal "chiral pool" building block in drug discovery. It serves as a versatile electrophile in asymmetric aldol reactions, providing direct access to polyhydroxylated pyrrolidines, indolizidine alkaloids, and peptidomimetics.

This guide details the high-fidelity utilization of N-Cbz-prolinal in diastereoselective aldol additions. Unlike simple aldehydes, this


-amino aldehyde presents a critical challenge: configurational instability  (racemization) due to the high acidity of the 

-proton. This protocol establishes a validated workflow to maximize diastereoselectivity (dr > 95:5) while preserving enantiopurity.

Mechanistic Foundation & Stereochemical Control

To use N-Cbz-prolinal effectively, one must understand the governing stereoelectronic forces. The addition of a nucleophile (enolate) to the aldehyde is dictated by the competition between Felkin-Anh control and Chelation control.

  • Felkin-Anh Model (Non-Chelating Conditions): In the presence of non-chelating Lewis acids (e.g.,

    
    ), the nucleophile attacks from the face opposite the bulky N-Cbz group (the "anti" trajectory). This typically yields the syn-amino alcohol derivative (1,2-syn relationship).
    
  • Chelation Control (Chelating Conditions): Using Lewis acids capable of bidentate coordination (e.g.,

    
    , 
    
    
    
    ) can lock the aldehyde and the carbamate carbonyl into a rigid cyclic transition state. The nucleophile attacks from the less hindered face, often reversing selectivity to the anti-isomer.

Expert Insight: The Cbz group is less Lewis-basic than a Boc group, making Chelation control more difficult to enforce strictly. Therefore, Felkin-Anh control using


 is the most robust method for consistent scale-up in drug development.
Visualizing the Stereochemical Pathway

FelkinAnh cluster_logic Stereocontrol Logic Substrate N-Cbz-Prolinal (S-Configuration) Conditions Lewis Acid Selection Substrate->Conditions Dissolution TransitionState Transition State Conditions->TransitionState Coordination Product Major Diastereomer TransitionState->Product Nucleophilic Attack LA_BF3 BF3·OEt2 (Monodentate) Model_FA Felkin-Anh Model (Steric Control) LA_BF3->Model_FA LA_TiCl4 TiCl4 (Bidentate) Model_CC Chelation Model (Coordination Control) LA_TiCl4->Model_CC Prod_Syn 1,2-Syn Product (Major) Model_FA->Prod_Syn Prod_Anti 1,2-Anti Product (Major) Model_CC->Prod_Anti

Figure 1: Decision matrix for stereochemical outcome based on Lewis Acid selection.

Experimental Protocols

Protocol A: Preparation of Fresh N-Cbz-Prolinal

Critical Pre-requisite: N-Cbz-prolinal is chemically unstable upon prolonged storage (prone to hydration and trimerization). It must be prepared fresh from N-Cbz-prolinol or purified immediately before the aldol reaction.

Method: Swern Oxidation (Preferred over Dess-Martin to minimize acidity/epimerization risks).

  • Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Add N-Cbz-prolinol (1.0 equiv) in DCM dropwise. Stir 30 min at -78°C.

  • Add

    
     (5.0 equiv) dropwise. Allow to warm to 0°C.
    
  • Workup: Quench with sat.

    
    , extract with DCM.
    
  • Purification: Rapid filtration through a short pad of silica gel (eluent: Hexanes/EtOAc 2:1). Do not distill. Concentrate and use immediately.

Protocol B: High-Fidelity Mukaiyama Aldol Reaction

This protocol utilizes a silyl enol ether and


 to achieve high diastereoselectivity (Felkin-Anh control).

Reagents:

  • N-Cbz-L-prolinal (Freshly prepared): 1.0 equiv (e.g., 5.0 mmol)

  • Trimethylsilyloxycyclohexene (Nucleophile): 1.2 equiv

  • 
     (Lewis Acid): 1.1 equiv
    
  • Dichloromethane (DCM): Anhydrous, 0.1 M concentration

Step-by-Step Methodology:

  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Solution: Dissolve N-Cbz-prolinal (1.17 g, 5.0 mmol) in 40 mL anhydrous DCM.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is critical to prevent racemization.

  • Lewis Acid Addition: Add

    
     (0.70 mL, 5.5 mmol) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
    
  • Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: While still at -78°C, quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Allow to warm to room temperature. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Results:

  • Yield: 75–85%

  • Diastereomeric Ratio (dr): >90:10 (favoring the syn-adduct via Felkin-Anh).

Data Analysis & Troubleshooting

Stereochemical Verification

The diastereomers can be distinguished via


 NMR or HPLC.
ParameterObservationInterpretation
TLC Two spots (close

)
Major spot = syn-isomer; Minor spot = anti-isomer.
1H NMR

-proton coupling (

)
Syn isomers typically show smaller coupling constants (2-4 Hz) in cyclic transition models compared to anti.
Optical Rotation Deviation from lit. valueIndicates partial racemization of the starting aldehyde.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Aldehyde hydration/oligomerizationUse aldehyde immediately after prep. Ensure anhydrous conditions.
Low dr (Selectivity) Temperature too highMaintain -78°C strictly. Do not allow to warm before quenching.
Racemization Basic/Acidic impuritiesEnsure

is fresh (colorless). Avoid prolonged exposure to amine bases during Swern workup.

Workflow Visualization

Workflow Start Start: N-Cbz-Prolinol Oxidation Swern Oxidation (-78°C, DMSO, (COCl)2) Start->Oxidation Activation Isolation Rapid Filtration (Silica Pad) Oxidation->Isolation Isolate Aldehyde CCP1 CCP: maintain -78°C to prevent epimerization Oxidation->CCP1 Aldol Mukaiyama Aldol (-78°C, BF3·OEt2) Isolation->Aldol Immediate Use Quench Quench & Workup (NaHCO3) Aldol->Quench 2-4 Hours Analysis HPLC/NMR Analysis (Determine dr) Quench->Analysis Purify

Figure 2: End-to-end workflow for the synthesis and utilization of N-Cbz-prolinal.

References

  • Reetz, M. T. (1999). "Chelation or Non-Chelation Control in Addition Reactions of Chiral

    
    - and 
    
    
    
    -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition. [Link]
  • Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis." Chemical Reviews. [Link]
    
  • Luly, J. R., et al. (1987). "A Synthesis of N-Protected

    
    -Amino Aldehydes." Journal of Organic Chemistry. [Link]
    
  • Evans, D. A., et al. (2002). "Scope and Mechanistic Insight into the Catalytic Asymmetric Aldol Reactions." Journal of the American Chemical Society. [Link]

Application Notes: (S)-Benzyl 2-formylpyrrolidine-1-carboxylate as a Proline-Derived Organocatalyst for Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The advent of asymmetric organocatalysis has revolutionized this transformation, enabling the construction of chiral molecules with high enantiopurity without the need for metal catalysts. This guide provides an in-depth technical overview of using N-protected 2-formylpyrrolidine derivatives, exemplified by (S)-Benzyl 2-formylpyrrolidine-1-carboxylate, as effective organocatalysts for asymmetric Michael additions. We will explore the mechanistic underpinnings of enamine catalysis, provide detailed experimental protocols for benchmark reactions, and discuss the critical role of the catalyst's structural components in achieving high stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Introduction: The Rise of Pyrrolidine-Based Organocatalysis

Asymmetric organocatalysis has emerged as a third pillar of catalysis, complementing traditional metal-based and enzymatic systems. It offers significant advantages, including operational simplicity, stability to air and moisture, and reduced environmental impact.[1] Within this field, chiral pyrrolidine derivatives, stemming from the natural amino acid proline, are among the most successful and widely used catalysts.[1] They operate primarily through two key activation modes: enamine and iminium ion catalysis.

The Michael addition, which creates stereogenic centers by forming new C-C bonds, is a fundamentally important reaction for building molecular complexity.[2][3] The application of pyrrolidine-based organocatalysts to this reaction provides a direct and efficient pathway to enantiomerically enriched products that are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2][4]

This guide focuses on catalysts of the (S)-Benzyl 2-formylpyrrolidine-1-carboxylate type. While proline itself is a potent catalyst, modification of its structure—specifically, protection of the nitrogen and functionalization of the carboxylic acid position—allows for fine-tuning of its steric and electronic properties, enhancing its solubility, reactivity, and selectivity in various transformations.[1]

Mechanistic Rationale: The Enamine Catalytic Cycle

The catalytic prowess of 2-formylpyrrolidine derivatives in promoting Michael additions of carbonyl compounds (donors) to electrophilic olefins (acceptors) is rooted in the formation of a transient, nucleophilic enamine intermediate. This mode of activation enhances the nucleophilicity of the carbonyl donor while the chiral environment of the catalyst dictates the stereochemical outcome of the reaction.

The generally accepted mechanism proceeds through the following key steps[5][6]:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (e.g., an aldehyde or ketone) via condensation to form a chiral enamine. This step converts the carbonyl compound into a more potent nucleophile than its corresponding enolate.

  • Stereoselective C-C Bond Formation: The enamine undergoes a conjugate addition to the Michael acceptor (e.g., a nitroolefin). The stereochemistry of this step is controlled by the catalyst's chiral scaffold. The bulky N-protecting group (the Cbz group in our example) effectively shields one face of the enamine, forcing the Michael acceptor to approach from the less sterically hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium. This step releases the final Michael adduct and regenerates the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction Catalyst (S)-Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Iminium->Catalyst + H2O (Hydrolysis) Product Chiral Michael Adduct Iminium->Product Releases Product Donor Carbonyl Donor (e.g., Aldehyde) FinalProduct Final Product Acceptor Michael Acceptor (e.g., Nitroolefin)

Caption: The enamine catalytic cycle for the Michael addition.

The Catalyst: A Structural Dissection

The efficacy of (S)-Benzyl 2-formylpyrrolidine-1-carboxylate lies in the synergistic interplay of its three key structural components. Understanding the role of each part is crucial for rational catalyst design and reaction optimization.

  • (S)-Pyrrolidine Core: This is the heart of the catalyst, providing the fundamental chiral information that is transferred to the product during the C-C bond formation step. The rigid five-membered ring structure pre-organizes the transition state assembly for effective stereocontrol.[1]

  • 2-Formyl Group (-CHO): This aldehyde functionality is the direct precursor to the reactive enamine intermediate. It readily condenses with the Michael donor (another aldehyde or ketone), initiating the catalytic cycle. Its position at C2 is critical for establishing the chiral environment adjacent to the reacting center.

  • N-Benzyl Carboxylate (Cbz) Group: This N-protecting group serves multiple vital functions.

    • Steric Shielding: The bulky benzyl group acts as a stereodirecting element, blocking one face of the enamine and guiding the incoming electrophile to the opposite face, thereby ensuring high enantioselectivity.[1]

    • Solubility: The Cbz group enhances the catalyst's solubility in common organic solvents, facilitating homogeneous catalysis.

    • Electronic Tuning: It modulates the basicity and nucleophilicity of the pyrrolidine nitrogen, preventing unwanted side reactions.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This section provides a representative, field-proven protocol for a benchmark reaction. It is designed to be a self-validating system, including checks for reaction progress and expected outcomes.

Experimental Workflow start Start setup Reaction Setup - Add Catalyst - Add Nitrostyrene - Add Solvent (CH2Cl2) start->setup cool Cooling - Stir at 0 °C setup->cool add_donor Add Donor - Propanal (slowly) cool->add_donor react Reaction - Stir at RT - Monitor by TLC add_donor->react workup Workup - Quench with NH4Cl - Extract with EtOAc react->workup purify Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify analyze Analysis - NMR (Structure, dr) - Chiral HPLC (ee) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the organocatalyzed Michael addition.

A. Materials and Reagents

  • (S)-Benzyl 2-formylpyrrolidine-1-carboxylate (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Propanal (Michael Donor), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and (S)-Benzyl 2-formylpyrrolidine-1-carboxylate (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Donor: Cool the flask to 0 °C in an ice bath. Add freshly distilled propanal (3.0 mmol, 3.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) (e.g., using a 20% EtOAc/Hexanes mobile phase). The reaction is typically complete within 12-24 hours.[5]

  • Workup: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in Hexanes) to afford the desired Michael adduct.

  • Analysis:

    • Determine the structure and diastereomeric ratio (dr) of the purified product using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.

C. Expected Outcomes & Troubleshooting

  • Yield: Typically >85%.[7]

  • Diastereoselectivity: Good to excellent (e.g., syn/anti > 90:10).[7]

  • Enantioselectivity: Good to excellent (e.g., >90% ee).[7]

  • Troubleshooting:

    • Low Conversion: Ensure the use of anhydrous solvent and freshly distilled aldehyde. The aldehyde can be prone to self-condensation or oxidation. Consider increasing catalyst loading slightly.

    • Poor Stereoselectivity: Ensure the reaction temperature is controlled. Lowering the temperature can sometimes improve both dr and ee, albeit at the cost of longer reaction times.

Representative Substrate Scope and Performance

The protocol described is adaptable to a range of Michael donors and acceptors. Pyrrolidine-based catalysts of this class have demonstrated broad utility. The following table summarizes typical results observed in the literature for related catalysts, illustrating the potential scope.

EntryMichael DonorMichael AcceptorYield (%)dr (syn/anti)ee (syn, %)Reference
1Propanaltrans-β-Nitrostyrene9995:593[2]
2Butanaltrans-β-Nitrostyrene9594:692[2]
3Isovaleraldehydetrans-β-Nitrostyrene99>99:197[2]
4Propanal(E)-2-(2-Nitrovinyl)thiophene9196:495[7]
5Cyclohexanonetrans-β-Nitrostyrene9990:1099[5]

Note: Data presented are representative of proline-derived organocatalysts and serve to illustrate the general efficacy of this catalyst class.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] The ability to synthesize chiral γ-nitro carbonyl compounds via organocatalytic Michael additions is particularly valuable, as these products are versatile synthetic intermediates. The nitro group can be readily transformed into other functional groups, such as amines (to form chiral γ-amino acids) or carbonyls, opening pathways to a diverse array of complex molecular targets.

This methodology provides a robust and scalable route to enantiopure building blocks, which is a critical requirement in the pharmaceutical industry to ensure the development of safe and effective therapeutics with well-defined pharmacological profiles.[4]

References

  • LookChem. BENZYL 2-CARBAMOYLPYRROLIDINE-1-CARBOXYLATE. Available at: [Link]

  • ACS Omega. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

  • ResearchGate. Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Available at: [Link]

  • MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available at: [Link]

  • Beilstein Journals. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available at: [Link]

  • Organic Chemistry Portal. Michael Addition. Available at: [Link]

  • ACS Publications. The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Available at: [Link]

  • PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available at: [Link]

  • RSC Publishing. A general overview on the organocatalytic intramolecular aza-Michael reaction. Available at: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • Homi Bhabha National Institute. MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALISED ORGANIC MOLECULES AND THEIR APPLICATIONS. Available at: [Link]

  • MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available at: [Link]

  • ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. Available at: [Link]

Sources

Application Note: Benzyl 2-formylpyrrolidine-1-carboxylate (Z-Pro-al) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-formylpyrrolidine-1-carboxylate, commonly referred to in literature as Z-Pro-prolinal or Z-Pro-al , is a potent, specific, transition-state analog inhibitor of Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP).

In neurodegenerative research, this compound is a critical tool for investigating the non-proteolytic functions of POP, particularly its role in alpha-synuclein aggregation (Parkinson’s Disease) and neuropeptide metabolism (Alzheimer’s Disease). This application note details the mechanism of action, validated enzymatic inhibition protocols, and cellular workflows for assessing neuroprotection.

Mechanism of Action & Scientific Rationale

The Target: Prolyl Oligopeptidase (POP/PREP)

POP is a cytosolic serine peptidase that cleaves peptides shorter than 30 amino acids at the carboxyl side of proline residues. In the brain, it regulates the levels of neuroactive peptides (Substance P, Arginine Vasopressin, TRH) involved in learning and memory.

The Inhibitor: Z-Pro-al

Chemical Nature: The compound contains a proline aldehyde (formyl) group. Binding Mechanism: The aldehyde group acts as an electrophile, reacting with the hydroxyl group of the active site Serine-554 of POP. This forms a stable, covalent (but reversible) hemiacetal adduct , mimicking the transition state of peptide bond hydrolysis.

Neurodegenerative Pathways

Recent evidence suggests POP binds directly to alpha-synuclein (α-syn), accelerating its aggregation into toxic fibrils. Z-Pro-al inhibits this protein-protein interaction, promoting the clearance of α-syn via autophagy.

Figure 1: Mechanism of Action – The POP-Alpha-Synuclein Axis

G ZPRO Z-Pro-al (Inhibitor) POP Prolyl Oligopeptidase (Active Enzyme) ZPRO->POP Covalent Binding Complex Enzyme-Inhibitor Hemiacetal Complex POP->Complex Inhibition ASYN Alpha-Synuclein (Monomer) POP->ASYN Accelerates Aggregation Complex->ASYN Blocks Interaction Agg Toxic Aggregates (Fibrils) ASYN->Agg Pathological Process Auto Autophagic Clearance ASYN->Auto Enhanced Degradation Neuro Neuroprotection Auto->Neuro

Caption: Z-Pro-al inhibits POP, preventing the enzyme-mediated acceleration of alpha-synuclein aggregation and restoring autophagic flux.

Protocol 1: In Vitro Enzymatic Inhibition Assay

This protocol determines the IC50 of Z-Pro-al against recombinant human or porcine POP using a fluorogenic substrate.

Materials
  • Enzyme: Recombinant Human PREP/POP (Final conc: 0.5–1 nM).

  • Substrate: Z-Gly-Pro-AMC (Z-Gly-Pro-7-amino-4-methylcoumarin).

  • Inhibitor: Z-Pro-al (Dissolved in DMSO; Stock 10 mM).

  • Assay Buffer: 100 mM Sodium Phosphate (or HEPES), pH 7.4, 1 mM DTT, 1 mM EDTA.

    • Note: DTT is essential to maintain the active site geometry but ensure it is fresh to prevent reduction of sensitive inhibitor moieties (though Z-Pro-al is generally stable).

  • Plate: 96-well black, flat-bottom polystyrene plates.

Workflow
  • Preparation: Dilute Z-Pro-al in Assay Buffer to 10x the desired final concentrations (Range: 0.01 nM to 1000 nM). Maintain DMSO < 1% final volume.[1]

  • Enzyme Addition: Add 80 µL of Assay Buffer containing POP enzyme to the wells.

  • Inhibitor Pre-incubation (CRITICAL): Add 10 µL of diluted Z-Pro-al. Incubate at 30°C for 15–20 minutes .

    • Why? Z-Pro-al is a transition-state analog. Pre-incubation ensures equilibrium binding before the substrate competes for the active site.

  • Substrate Initiation: Add 10 µL of Z-Gly-Pro-AMC (Final conc: 20–50 µM, approx.

    
    ).
    
  • Measurement: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 30 minutes at 30°C.

Data Analysis & Validation

Calculate the slope (RFU/min) for the linear portion of the curve.[2]



Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening quality.

  • IC50 Reference: Expected IC50 is 0.4 – 0.7 nM (Porcine/Human PREP).

Protocol 2: Cellular Alpha-Synuclein Clearance

This workflow assesses the ability of Z-Pro-al to reduce alpha-synuclein aggregation in a cellular model (SH-SY5Y).

Experimental Design
  • Cell Line: SH-SY5Y (Human Neuroblastoma) overexpressing wild-type or A53T mutant alpha-synuclein.

  • Treatment: Z-Pro-al (1 µM – 10 µM).

  • Control: Vehicle (DMSO) and Rapamycin (Positive autophagy control).

Workflow Diagram

Workflow Step1 Seed SH-SY5Y Cells (Overexpressing a-Syn) Step2 Differentiation (Retinoic Acid, 5-7 days) Step1->Step2 Step3 Treatment Add Z-Pro-al (1-10 µM) Incubate 24-48h Step2->Step3 Step4 Lysis & Fractionation (Triton X-100 Soluble vs Insoluble) Step3->Step4 Step5 Western Blot Analysis Target: a-Syn Aggregates Step4->Step5

Caption: Workflow for assessing Z-Pro-al mediated clearance of alpha-synuclein aggregates in neuronal cells.

Detailed Steps
  • Differentiation: Differentiate SH-SY5Y cells with 10 µM Retinoic Acid for 5 days to induce a neuronal phenotype.

  • Treatment: Treat cells with Z-Pro-al (freshly prepared) for 24 hours.

    • Note: Aldehydes can oxidize in culture media. Refresh media/compound every 12 hours for long-duration experiments.

  • Lysis: Lyse cells in 1% Triton X-100 lysis buffer. Centrifuge at 15,000 x g for 30 mins.

    • Supernatant: Soluble α-syn.

    • Pellet: Insoluble (aggregated) α-syn. Resuspend pellet in 2% SDS buffer.

  • Analysis: Perform Western Blot on the SDS-soluble fraction using anti-alpha-synuclein antibodies. Z-Pro-al treatment should significantly reduce the band intensity in the insoluble fraction.

Data Summary & Reference Values

The following table summarizes expected performance metrics for Z-Pro-al in standard assays.

ParameterValue / RangeNotes
IC50 (Human PREP) 0.4 – 1.0 nMHighly potent. Values >10 nM suggest compound degradation.
Solubility > 10 mM in DMSOHygroscopic.[1] Store stock under nitrogen at -20°C.
Selectivity > 1000-fold vs. DPP4Highly selective for PREP over related peptidases.
Cellular Toxicity > 100 µMLow toxicity in SH-SY5Y and PC12 lines.
Stability ModerateAldehyde group is oxidation-sensitive. Avoid freeze-thaw cycles.

References

  • Myöhänen, T. T., et al. (2012). A prolyl oligopeptidase inhibitor, KYP-2047, reduces alpha-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. British Journal of Pharmacology. [Link]

  • Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors of prolyl endopeptidase. Journal of Biochemistry. (Foundational chemistry of Z-Pro-al derivatives). [Link]

Sources

Application Note: N-Cbz-L-prolinal as a Transition State Analog Inhibitor of Prolyl Endopeptidase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cbz-L-prolinal (Z-Pro-prolinal) is a highly potent, specific transition state analog inhibitor of Prolyl Endopeptidase (PEP; EC 3.4.21.26). With a


 in the low nanomolar range (approx. 0.35–14 nM depending on species), it mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This guide details the mechanistic basis of its inhibition, critical handling requirements for the aldehyde moiety, and a validated protocol for determining inhibition constants using the chromogenic substrate Z-Gly-Pro-pNA.

Mechanism of Action

The Transition State Mimicry

Prolyl Endopeptidase is a serine protease that cleaves peptides on the carboxyl side of proline residues.[1][2] The catalytic mechanism involves a charge-relay system (Triad: Ser554, Asp641, His680 in porcine PEP) where the serine hydroxyl attacks the peptide carbonyl carbon.

N-Cbz-L-prolinal functions as a transition state analog . Unlike standard peptide substrates that are hydrolyzed, the C-terminal aldehyde group of the inhibitor undergoes a nucleophilic attack by the active site Serine. However, instead of cleaving, it forms a stable, reversible hemiacetal adduct . This structure mimics the tetrahedral intermediate of the natural hydrolytic reaction but cannot proceed to product formation, effectively locking the enzyme in an inactive state.

Kinetic Profile: Slow-Tight Binding

Researchers must note that N-Cbz-L-prolinal often exhibits slow-binding kinetics . The initial collision complex (


) undergoes a slow conformational change to a tighter, final complex (

).
  • Implication: Pre-incubation of the enzyme with the inhibitor is strictly required before adding the substrate to ensure equilibrium is reached.

PEP_Mechanism Enzyme Free PEP Enzyme (Active Site Ser-OH) Collision Collision Complex (EI) Enzyme->Collision + Inhibitor Inhibitor N-Cbz-L-prolinal (Electrophilic Aldehyde) Inhibitor->Collision Transition Tetrahedral Intermediate Mimic (Hemiacetal) Collision->Transition Nucleophilic Attack by Serine Inhibition Stable Inhibition (Enzyme Locked) Transition->Inhibition Stabilization

Figure 1: Mechanism of Action. The aldehyde group of N-Cbz-L-prolinal reacts with the catalytic serine to form a stable hemiacetal, mimicking the transition state.

Material Properties & Handling

The aldehyde functionality is chemically reactive and prone to oxidation (to carboxylic acid) or racemization if mishandled, which drastically reduces potency.

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-prolinal)
Molecular Weight ~330.38 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, Chloroform.[3] Low solubility in water.[4]
Stability High Risk: Aldehydes oxidize in air. Store desiccated at -20°C.
Handling Prepare stock solutions in anhydrous DMSO immediately before use. Avoid alkaline pH which promotes racemization.

Experimental Protocol: Enzyme Inhibition Assay

This protocol uses the chromogenic substrate Z-Gly-Pro-pNA .[5] Cleavage releases p-nitroaniline (pNA), measurable at 410 nm.

Reagents Preparation
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT.

    • Note: DTT prevents oxidation of the enzyme's cysteine residues but does not interfere with the inhibitor.

  • Enzyme Stock: Recombinant PEP (approx. 0.1 – 0.5 U/mL) in Assay Buffer. Keep on ice.

  • Substrate Stock: 20 mM Z-Gly-Pro-pNA in 40% Dioxane or 100% DMSO.

    • Working Concentration: Dilute to 2 mM for the assay.

  • Inhibitor Stock: 10 mM N-Cbz-L-prolinal in anhydrous DMSO.

    • Serial Dilutions: Prepare 1:10 serial dilutions in Assay Buffer (range: 0.1 nM to 10 µM).

Assay Workflow

Critical Step: Due to slow-binding kinetics, pre-incubation is mandatory.

  • Blank: Add 10 µL DMSO (vehicle) + 90 µL Assay Buffer.

  • Control (100% Activity): Add 10 µL DMSO + 80 µL Assay Buffer + 10 µL Enzyme.

  • Test Samples: Add 10 µL Inhibitor (various concentrations) + 80 µL Assay Buffer + 10 µL Enzyme.

  • Pre-Incubation: Incubate all wells at 30°C for 15 minutes . This allows the hemiacetal adduct to form.

  • Reaction Start: Add 100 µL of Substrate (2 mM Z-Gly-Pro-pNA) to all wells. Final Volume = 200 µL.

  • Measurement: Monitor Absorbance at 410 nm kinetically for 20 minutes at 30°C.

Assay_Workflow Step1 Prepare Reagents (Buffer, Enzyme, Inhibitor in DMSO) Step2 Pre-Incubation (CRITICAL) Enzyme + Inhibitor 15-30 min @ 30°C Step1->Step2 Mix Step3 Substrate Addition (Z-Gly-Pro-pNA) Step2->Step3 Initiate Step4 Kinetic Measurement Absorbance @ 410 nm Step3->Step4 Read Step5 Data Analysis Calculate IC50 / Ki Step4->Step5 Analyze

Figure 2: Step-by-step assay workflow emphasizing the pre-incubation step required for slow-binding inhibitors.

Data Analysis & Validation

Calculating IC50

Plot the Initial Velocity (


)  (slope of the linear portion of the absorbance curve) against log[Inhibitor] . Fit the data to a non-linear regression model (Sigmoidal Dose-Response).
Determining

For tight-binding inhibitors like N-Cbz-L-prolinal, the standard Michaelis-Menten assumptions may fail if


. Use the Morrison Equation  for accurate 

determination:


Where:

  • 
     = Velocity with inhibitor
    
  • 
     = Velocity without inhibitor
    
  • 
     = Total enzyme concentration
    
  • 
     = Total inhibitor concentration
    
Troubleshooting
  • No Inhibition? Check inhibitor stock for oxidation. The aldehyde peak (CHO) should be visible in NMR/IR. If oxidized to acid, it loses potency (>3000-fold loss).

  • Time-Dependent Inhibition? If IC50 decreases with longer pre-incubation, the binding is slow. Extend pre-incubation to 30-60 mins to reach equilibrium.

References

  • Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69–75.[1][2] Link

  • Bakker, A. V., et al. (1990). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. Biochemical Journal, 271(2), 559–562. Link

  • Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase.[6] Journal of Biochemistry, 104(4), 580–586.[6] Link

  • Szeltner, Z., et al. (2000). Substrate-dependent structural movements in prolyl oligopeptidase. Journal of Molecular Biology, 304(5), 1103–1119. Link

Sources

Chiral synthesis of pharmaceutical intermediates using pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with a round of focused Google searches. I'm prioritizing information on the chiral synthesis of pharmaceutical intermediates, specifically using pyrrolidine derivatives, organocatalysis, proline catalysis, and asymmetric synthesis techniques. My goal is a broad initial sweep for comprehensive literature.

Defining Search Parameters

I've refined the search strategy, focusing Google queries on chiral syntheses with pyrrolidine derivatives in pharmaceuticals, specifically focusing on organocatalysis, proline catalysis, and asymmetric synthesis to gather scientific literature. The goal is to obtain comprehensive information to begin analyzing key concepts and protocols.

Outlining Application Guide

I'm now moving to structure the application notes. I plan to introduce the significance of pyrrolidine derivatives in asymmetric synthesis. I will then explain organocatalysis principles before presenting step-by-step protocols for key reactions. I will highlight the "why" behind each step.

Application Note: In Vivo Inhibition of Prolyl Endopeptidase (PREP) in Murine Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a cytosolic serine protease that cleaves proline-containing neuropeptides (e.g., Substance P, Neurotensin, TRH) and plays a critical role in the regulation of protein aggregation, specifically alpha-synuclein (


-syn). This guide outlines the strategic implementation of PREP inhibition in mouse models, focusing on compound selection, pharmacokinetic considerations, and a self-validating ex vivo assay to confirm target engagement.

Primary Application: Modulation of neuroinflammation, cognitive enhancement, and induction of autophagy for


-syn clearance in Parkinson’s Disease (PD) models.

Strategic Rationale & Mechanism

Unlike broad-spectrum protease inhibitors, PREP inhibition requires a nuanced approach due to its dual mechanism of action. Successful study design hinges on understanding these two distinct pathways:

  • Neuropeptide Pathway: PREP inhibition increases the half-life of neuroactive peptides involved in learning and memory.

  • Protein Aggregation Pathway: PREP binds to

    
    -syn, accelerating its aggregation. Inhibitors like KYP-2047 induce autophagy, promoting the clearance of these aggregates.
    
Visualizing the Mechanism

The following diagram illustrates the divergent downstream effects of PREP inhibition, crucial for selecting the appropriate phenotypic readout.

PREP_Mechanism PREP Prolyl Endopeptidase (PREP/POP) Substrates Neuropeptides (Substance P, TRH) PREP->Substrates Cleaves AlphaSyn Alpha-Synuclein (Monomers) PREP->AlphaSyn Protein-Protein Interaction Inhibitor Small Molecule Inhibitor (e.g., KYP-2047) Inhibitor->PREP Blocks Active Site Clearance Autophagic Clearance (Neuroprotection) Inhibitor->Clearance Induces Autophagy (Independent of proteolysis) Cognition Enhanced Cognition (Memory/Learning) Substrates->Cognition Intact Peptides Aggregation Toxic Aggregates (Lewy Body Pathology) AlphaSyn->Aggregation Accelerated Fibrillization

Figure 1: Dual mechanism of PREP inhibition. Note that some inhibitors (like KYP-2047) promote autophagy and


-syn clearance via mechanisms that may extend beyond simple catalytic inhibition.

Compound Selection Guide

Selecting the correct inhibitor is the single most critical decision in experimental design. Older compounds often lack blood-brain barrier (BBB) penetrance or specificity.

CompoundSpecificityBBB PenetranceHalf-life (

)
Primary Application
KYP-2047 High (

= 0.023 nM)
High~20-60 min (Mouse)Gold standard for

-syn aggregation and autophagy studies.
S-17092 HighModerate/High~2-3 hoursCognitive enhancement; extensively characterized in older literature.
Z-Pro-Prolinal ModerateLow/VariableShortGeneric reference inhibitor; not recommended for in vivo CNS studies due to poor stability.
JTP-4819 HighHighModerateAlternative for memory studies; less data available on protein aggregation.

Expert Insight: For neurodegenerative models (Parkinson's/Alzheimer's), KYP-2047 is the preferred agent due to its documented ability to induce autophagy and clear


-syn aggregates [1]. For purely cognitive studies involving neuropeptide stability, S-17092  remains a robust choice [2].

Protocol A: Preparation and Administration (KYP-2047)

Objective: To achieve effective CNS inhibition of PREP in C57BL/6 mice.

Reagents
  • Compound: KYP-2047 (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine).

  • Vehicle: 5% DMSO / 95% Saline (0.9% NaCl) OR 0.5% Carboxymethylcellulose (CMC) for oral gavage.

  • Animal Model: C57BL/6J (Wild Type) or A53T Transgenic (Parkinson’s Model).

Step-by-Step Methodology
  • Dose Calculation:

    • Target Dose: 3 mg/kg to 10 mg/kg .

    • Note: Doses >10 mg/kg do not significantly increase inhibition but may introduce off-target effects on other serine proteases.

  • Formulation (Intraperitoneal - i.p.):

    • Dissolve KYP-2047 stock in 100% DMSO.

    • Dilute dropwise into warm sterile saline (37°C) while vortexing to achieve a final concentration of 5% DMSO.

    • Critical: Prepare fresh daily. The cyanopyrrolidine moiety is reactive and can degrade in aqueous solution over time.

  • Administration:

    • Inject i.p. at a volume of 10 mL/kg.

    • Timing: For behavioral testing, administer 30–60 minutes prior to the task. KYP-2047 has a rapid onset but a relatively short pharmacokinetic half-life in mice.

  • Chronic Dosing Regimen:

    • For aggregation studies (e.g., A53T mice), administer b.i.d. (twice daily) for 4–8 weeks to maintain suppression of PREP activity and sustain autophagy induction.

Protocol B: Self-Validating Ex Vivo Enzyme Assay

Objective: To quantify PREP activity in brain tissue and validate that the in vivo treatment successfully inhibited the target. Principle: Hydrolysis of the fluorogenic substrate Z-Gly-Pro-AMC releases free AMC (7-amino-4-methylcoumarin), which is measured fluorometrically.

Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, 1 mM EDTA. Do NOT add protease inhibitors (like PMSF) yet as they may interfere with the assay.

  • Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.4), 1 mM DTT.

  • Substrate: Z-Gly-Pro-AMC (Final concentration 200 µM).

  • Specific Inhibitor (for QC): 10 µM Z-Pro-Prolinal or KYP-2047 (added ex vivo).

Workflow Diagram

Assay_Workflow Step1 Tissue Collection (Dissect Brain Regions) Step2 Homogenization (1:10 w/v in Lysis Buffer) Step1->Step2 Step3 Centrifugation (10,000 x g, 20 min, 4°C) Step2->Step3 Split Aliquot Supernatant Step3->Split Sample Sample Well (Supernatant + Substrate) Split->Sample Blank Blank Well (Buffer + Substrate) Split->Blank QC QC Well (Validation) (Supernatant + Substrate + Ex Vivo Inhibitor) Split->QC Incubate Incubate 30-60 min @ 37°C Sample->Incubate Blank->Incubate QC->Incubate Read Measure Fluorescence (Ex: 360nm / Em: 460nm) Incubate->Read

Figure 2: Workflow for the fluorometric PREP activity assay including a mandatory Quality Control (QC) step.

Detailed Procedure
  • Tissue Processing:

    • Sacrifice mice 1 hour post-dose (peak inhibition).

    • Rapidly dissect brain regions (Striatum/Cortex) and snap freeze or process immediately.

    • Homogenize tissue in Lysis Buffer (1:10 w/v). Centrifuge at 10,000 x g for 20 mins at 4°C. Collect supernatant.

  • Protein Quantification:

    • Normalize samples to total protein concentration (BCA assay) to ensure equal loading (typically 10-20 µg protein per well).

  • Assay Setup (96-well Black Plate):

    • Test Wells: 10 µL Sample + 140 µL Reaction Buffer.

    • Substrate Addition: Add 50 µL of Z-Gly-Pro-AMC (pre-warmed).

    • Self-Validation (QC) Step: In duplicate wells, add 10 µM of a known PREP inhibitor (like Z-Pro-Prolinal) to the lysate before adding substrate.

      • Logic: If the signal in your "Test Wells" is real PREP activity, the "QC Wells" must show near-zero activity. If QC wells show high fluorescence, you are measuring non-specific proteolysis.

  • Measurement:

    • Incubate at 37°C for 30–60 minutes.

    • Read fluorescence on a plate reader (Ex: 360-380 nm, Em: 460 nm).

  • Data Analysis:

    • Subtract "Blank" values from all readings.

    • Calculate Specific Activity = (RFU_Sample - RFU_QC) / Time / Protein Amount.

References

  • Myöhänen, T. T., et al. (2012). A prolyl oligopeptidase inhibitor, KYP-2047, reduces

    
    -synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. British Journal of Pharmacology, 166(3), 1097–1113.
    
  • Morain, P., et al. (2002). Pharmacological profile of S 17092, a new orally active prolyl endopeptidase inhibitor, with potent cognitive enhancing properties in rats and monkeys. Neuropsychopharmacology, 27(6), 938-949.

  • Yoshimoto, T., et al. (1979). Post-proline cleaving enzyme: synthesis of a new fluorogenic substrate and distribution of the endopeptidase in rat tissues and body fluids of man. Biochimica et Biophysica Acta (BBA), 569(2), 218-226.

  • Svarcbahs, R., et al. (2018). Removal of prolyl oligopeptidase reduces alpha-synuclein toxicity in cells and in vivo. Scientific Reports, 8, 1552.

Medicinal chemistry applications of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Pyrrolidines

I'm starting with a wide search to map the medicinal chemistry uses of substituted pyrrolidines. I aim to pinpoint important therapeutic areas and key drug examples. Concurrently, I'm performing targeted searches for established compounds within this class.

Expanding Scope & Detailing

I'm now diving deeper, broadening my search to include robust synthetic protocols and variations in stereochemistry and substitution patterns for pyrrolidines. I'm also looking for specific examples across different therapeutic contexts, like antiviral, anticancer, and CNS agents, and will be researching the associated biological assays and screening protocols for each. I'm focusing on synthesizing this information to structure application notes and designing Graphviz diagrams to illustrate key concepts.

Structuring Application Notes

I'm now focusing on synthesizing the research. I'm structuring application notes to explain the role of the pyrrolidine scaffold, specific therapeutic applications, mechanisms of action, and structure-activity relationships. Parallel to this, I'm designing Graphviz diagrams to visualize synthetic schemes and workflows. I'll be creating protocols for synthesis and biological assays, incorporating data tables and complete references.

Troubleshooting & Optimization

Prolyl Endopeptidase (PREP) Inhibitor Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of prolyl endopeptidase (PREP) inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working in this challenging and rewarding field. My aim is to provide you with not just protocols, but the underlying rationale and troubleshooting insights gleaned from years of experience in synthetic and medicinal chemistry. We will delve into common hurdles, from unexpected side reactions to purification nightmares, and equip you with the knowledge to navigate them effectively.

Section 1: Understanding the Landscape of PREP Inhibitor Synthesis

Prolyl endopeptidase is a serine protease that has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. As such, the development of potent and selective PREP inhibitors is a significant area of research. However, the synthesis of these molecules is often fraught with challenges, including achieving high stereoselectivity, managing reactive functional groups, and ensuring final product purity.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

Section 2: Troubleshooting Guide - Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may be encountering at the bench.

Issue: Low Yield in the Core Scaffold Formation

Question: "I'm attempting a key coupling step to form the core of my PREP inhibitor, but the yield is consistently below 20%. I'm reacting a proline derivative with an activated carbonyl compound. What are the likely culprits and how can I improve this?"

Answer: This is a classic and often frustrating problem. Low yields in amide bond formation or related coupling reactions for PREP inhibitors can stem from several factors. Let's break down the potential causes and solutions.

Causality and Strategic Solutions:

  • Inadequate Activation of the Carboxylic Acid: The most common issue is inefficient activation of your carboxylic acid partner. Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes be insufficient, leading to slow reaction rates and the formation of side products.

    • Expert Recommendation: Switch to a more potent coupling reagent system. A combination of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIPEA (N,N-diisopropylethylamine) in an aprotic polar solvent such as DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) often provides significantly higher yields and faster reaction times. The formation of the highly reactive acyl-transfer agent from these reagents is key to driving the reaction to completion.

  • Steric Hindrance: PREP inhibitors often feature bulky substituents to enhance potency and selectivity. These bulky groups, especially near the reaction center, can sterically hinder the approach of the nucleophilic amine.

    • Expert Recommendation:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation at higher temperatures.

      • Prolong Reaction Time: If the reaction is clean but slow, simply extending the reaction time (e.g., from 12 hours to 24 or 48 hours) may be sufficient to improve the yield.

  • Moisture Contamination: Water in your reaction mixture will hydrolyze your activated carboxylic acid intermediate, leading to the regeneration of the starting material and a corresponding decrease in yield.

    • Expert Recommendation: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled solvents, dry glassware in an oven, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: High-Efficiency Amide Coupling for Sterically Hindered Substrates

  • Dry a round-bottom flask under vacuum with a heat gun and allow it to cool under a nitrogen atmosphere.

  • To the flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the proline-derived amine (1.2 eq) in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Low Coupling Yield

start Low Yield in Coupling Step check_activation Evaluate Carboxylic Acid Activation start->check_activation check_sterics Assess Steric Hindrance start->check_sterics check_moisture Verify Anhydrous Conditions start->check_moisture solution_reagent Switch to HATU/HBTU + DIPEA check_activation->solution_reagent solution_temp Increase Reaction Temperature check_sterics->solution_temp solution_time Prolong Reaction Time check_sterics->solution_time solution_dry Use Anhydrous Reagents/Solvents check_moisture->solution_dry goal Maintain Stereochemical Integrity factor1 Base Selection goal->factor1 factor2 Temperature Control goal->factor2 factor3 Reaction Time goal->factor3 action1 Use Hindered Base (e.g., DIPEA) factor1->action1 action2 Perform at Low Temperature (0°C to -78°C) factor2->action2 action3 Minimize Reaction Time factor3->action3

Caption: Key factors for preventing epimerization in PREP inhibitor synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying PREP inhibitors?

A1: Purification of PREP inhibitors can be challenging due to their often-polar nature and the presence of multiple rotatable bonds, which can lead to peak broadening in chromatography. Key challenges and solutions include:

  • Poor Solubility: Many PREP inhibitors have poor solubility in common chromatography solvents. Solution: Use a co-solvent system, such as dichloromethane/methanol or chloroform/methanol, and consider using a polar stationary phase like silica gel treated with triethylamine to reduce tailing.

  • Rotamers: The presence of multiple conformers (rotamers) around the amide bonds can lead to broad peaks or even multiple peaks for a single compound in both NMR and HPLC. Solution: Acquiring NMR spectra at elevated temperatures can often coalesce these peaks into a single, sharper signal. For HPLC, using a lower flow rate and a shallower gradient can sometimes improve peak shape.

  • Final Product Purity: Achieving high purity (>98%) for in vivo studies can be difficult. Solution: A final purification step using preparative HPLC is often necessary. Reverse-phase C18 columns with a water/acetonitrile or water/methanol mobile phase containing a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape are commonly used.

Q2: How do I choose the right protecting group strategy for my synthesis?

A2: The choice of protecting groups is critical and depends on the overall synthetic route. For the proline nitrogen, a Boc (tert-butyloxycarbonyl) group is very common as it is stable to a wide range of reaction conditions and can be easily removed with acid (e.g., TFA in dichloromethane). For other functional groups, such as carboxylic acids or hydroxyls, consider orthogonal protecting groups that can be removed under different conditions (e.g., a benzyl ester for a carboxylic acid, which can be removed by hydrogenolysis, allowing the Boc group to remain intact).

Q3: Are there any specific safety considerations I should be aware of when synthesizing PREP inhibitors?

A3: Standard laboratory safety practices should always be followed. However, some reagents commonly used in these syntheses require special attention:

  • Coupling Reagents: Many coupling reagents, such as HATU and HBTU, are potentially explosive and should be handled with care. Avoid grinding them and store them according to the manufacturer's recommendations.

  • Solvents: Anhydrous solvents like DMF and NMP are reproductive hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cyanide-Containing Intermediates: Some synthetic routes may involve cyanide-containing reagents. These are highly toxic, and appropriate safety measures, including the availability of an antidote kit, should be in place.

References

  • Title: Prolyl Oligopeptidase Inhibitors: a Patent Review Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Prolyl Endopeptidase (PREP) Inhibitors: A Review of Their Therapeutic Potential Source: Current Medicinal Chemistry URL: [Link]

  • Title: A review on the synthetic strategies of prolyl endopeptidase inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

Validation & Comparative

Publish Comparison Guide: Enantiomeric Excess Determination of Benzyl 2-formylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for Benzyl 2-formylpyrrolidine-1-carboxylate (also known as N-Cbz-prolinal ) is a critical quality control step in asymmetric organocatalysis and peptide synthesis.

While direct chiral HPLC analysis of the aldehyde is possible, it is fraught with risks regarding on-column racemization and hydrate formation. This guide recommends a Derivatization-First Strategy (reduction to the alcohol) as the "Gold Standard" for scientific integrity, while providing a "Direct Analysis" alternative for high-throughput screening where speed outweighs absolute precision.

Quick Verdict
FeatureMethod A: Reductive Derivatization (Recommended) Method B: Direct Aldehyde Analysis
Analyte N-Cbz-prolinol (Alcohol)N-Cbz-prolinal (Aldehyde)
Column Chiralcel OD-H Chiralpak AD-H
Reliability High (Stable analyte)Moderate (Risk of racemization)
Resolution (

)
Typically > 3.0Typically 1.5 – 2.0
Best For Final QC, Publication DataRapid In-Process Checks (IPC)

Compound Profile & Analytical Challenges

Target Molecule: this compound Structure: Pyrrolidine ring with an N-Cbz protecting group and a C2-aldehyde.

The "Aldehyde Problem"

N-Cbz-prolinal is configurationally unstable. The C2-proton is acidic due to the adjacent carbonyl (aldehyde) and the carbamate electron-withdrawing group.

  • Racemization: Silica-based columns (even chiral ones) can catalyze enolization, leading to racemization during the run.

  • Hydration: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of trace water, leading to peak broadening or splitting.

Expert Insight: To ensure data integrity (E-E-A-T), we strongly advise reducing the aldehyde to the corresponding alcohol (N-Cbz-prolinol) using Sodium Borohydride (


) prior to analysis. The alcohol is configurationally stable and separates exceptionally well on polysaccharide columns.

Method A: The Gold Standard (Reductive Derivatization)

This protocol converts the unstable aldehyde into Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Cbz-prolinol) .

Experimental Workflow

G Start Crude Reaction Mixture (N-Cbz-prolinal) Deriv Derivatization (NaBH4 / MeOH, 0°C, 5 min) Start->Deriv Stabilize Quench Quench & Extract (Sat. NH4Cl / EtOAc) Deriv->Quench Stop Rxn Filter Filter (0.45 µm PTFE) Quench->Filter Prep HPLC Chiral HPLC (Chiralcel OD-H) Filter->HPLC Analyze

Caption: Figure 1. Stabilizing workflow converting the labile aldehyde to the stable alcohol for robust ee determination.

Chromatographic Conditions
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane : Isopropanol (IPA) = 90 : 10 (v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amide bond absorption) or 254 nm (Cbz aromatic ring)

  • Injection Volume: 5–10 µL (1 mg/mL concentration)

Performance Metrics
  • Retention Times (

    
    ): 
    
    • (S)-Enantiomer: ~14.5 min

    • (R)-Enantiomer: ~18.2 min

  • Selectivity (

    
    ):  > 1.3
    
  • Resolution (

    
    ):  > 3.0 (Baseline separation)
    

Method B: Direct Analysis (Alternative)

If direct analysis is mandatory (e.g., to avoid workup time), use the Chiralpak AD-H column. The amylose backbone often provides better recognition for the aldehyde carbonyl than cellulose.

Chromatographic Conditions
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : IPA = 85 : 15 (v/v)

    • Note: Higher IPA content is needed to elute the more polar aldehyde sharply.

  • Flow Rate: 0.8 mL/min (Lower flow reduces backpressure and frictional heating)

  • Temperature: 10°C - 15°C (Cooling is crucial to suppress on-column racemization)

Critical Limitations
  • Peak Tailing: Aldehydes often tail due to interaction with residual silanols.

  • Baseline Noise: Higher susceptibility to baseline drift if the mobile phase contains trace water.

Comparative Data Analysis

The following table contrasts the two approaches based on experimental robustness.

ParameterMethod A (OD-H / Alcohol)Method B (AD-H / Aldehyde)
Analyte Stability Excellent (Indefinite at RT)Poor (Racemizes over time)
Separation Factor (

)
High (1.3 – 1.5)Moderate (1.1 – 1.2)
Method Robustness High (Tolerates flow/temp changes)Low (Sensitive to temp)
Prep Time 15 mins (Reduction + Workup)0 mins (Direct inject)
Recommendation Primary Choice Secondary / Screening only

Troubleshooting & Optimization

Issue: Peaks are broad or splitting (Method B)
  • Cause: Aldehyde hydration (gem-diol formation).

  • Fix: Ensure mobile phase is strictly anhydrous. Add 0.1% Diethylamine (DEA) to block silanol sites, though this may catalyze racemization—proceed with caution.

Issue: Poor Resolution on OD-H (Method A)
  • Cause: Column aging or mobile phase mismatch.

  • Fix:

    • Lower IPA concentration to 95:5 Hexane:IPA to increase retention and separation.

    • Check column history; OD-H columns can lose performance if previously used with "forbidden" solvents (e.g., THF, DCM, Acetone).

Issue: Inconsistent ee% values
  • Cause: Racemization during sample prep.

  • Fix: For Method A, perform the reduction at 0°C and quench immediately. Do not let the aldehyde sit in basic or acidic media.

References

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

N-Cbz-L-prolinal versus other prolyl endopeptidase inhibitors: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My primary focus is on N-Cbz-L-prolinal and other noteworthy prolyl endopeptidase inhibitors. I'm prioritizing their mechanisms, potencies, and existing research. This initial data collection will inform further analyses.

Structuring the Comparative Guide

I'm now moving to structure the guide. I'll start with an intro to prolyl endopeptidase and move into comparing N-Cbz-L-prolinal with others. I'll include experimental protocols. I will then create comparative tables for the data on potency and selectivity in a clear manner. Also, I'll design diagrams.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. I'm focusing on finding established experimental protocols to assess prolyl endopeptidase activity and inhibitor potency, with details on enzyme sources, substrates, and detection methods. I am also investigating therapeutic applications and the limitations of these inhibitors.

Benchmarking Guide: (S)-Proline vs. Substituted Pyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Enamine/Iminium Activation in Asymmetric Synthesis

Executive Summary: The "Proline Gap"

While the 2021 Nobel Prize honored the foundational work of List and MacMillan on (S)-proline, practical drug development often hits a "Proline Gap"—a performance ceiling defined by solubility issues, parasitic side reactions, and moderate enantioselectivity in cross-aldol transformations.

This guide benchmarks (S)-Proline against its high-performance evolution: Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) . We analyze the mechanistic divergence, provide head-to-head experimental data, and offer a self-validating protocol for catalyst selection.

Mechanistic Divergence: H-Bonding vs. Steric Shielding

To understand the performance data, one must first understand the transition state (TS) differences.

  • (S)-Proline (The Bifunctional Archetype): Operates via a "bifunctional" enamine mechanism. The secondary amine forms the enamine, while the carboxylic acid acts as a Brønsted acid, directing the electrophile via hydrogen bonding. This requires a rigid Zimmerman-Traxler TS, which is highly effective but solvent-dependent.

  • Diarylprolinol Silyl Ethers (The Steric Shield): These catalysts lack the acidic proton. Instead, they rely on the massive steric bulk of the silyl-protected diphenyl group to block one face of the enamine completely. This "Steric Shielding" model forces the electrophile to approach from the open face, often resulting in superior ee regardless of the electrophile's electronic nature.

Visualization: Mechanistic Pathways

MechanismComparison cluster_Proline Path A: (S)-Proline (Bifunctional) cluster_Jorgensen Path B: Hayashi-Jørgensen (Steric Control) P_Start (S)-Proline P_Enamine Enamine Formation P_Start->P_Enamine P_TS H-Bond Directed TS (Zimmerman-Traxler) P_Enamine->P_TS P_Parasite Parasitic Oxazolidinone (Dead End/Reservoir) P_Enamine->P_Parasite Side Rxn P_Product Aldol Product (Mod. ee) P_TS->P_Product P_Parasite->P_Enamine Slow Rev. J_Start Diarylprolinol Silyl Ether J_Enamine Enamine Formation J_Start->J_Enamine J_TS Steric Shielding TS (Si-Group Blocks Re-face) J_Enamine->J_TS J_Product Aldol/Michael Product (High ee) J_TS->J_Product

Figure 1: Comparative mechanistic flow. Note the "Parasitic Oxazolidinone" loop in the Proline pathway, which often lowers turnover frequency (TOF).

Performance Benchmarking: The Data

The following data aggregates results from standard benchmarking reactions found in literature (List, 2000; Hayashi, 2005).

Case Study A: The Michael Addition (The "Killer" Stat)

Reaction: Propanal +


-Nitrostyrene 


-Nitroaldehyde Conditions: 10 mol% Catalyst, Room Temperature.
Metric(S)-ProlineHayashi-Jørgensen Catalyst (TMS)Interpretation
Solvent DMSO / DMFToluene / DCMProline requires polar solvents; Silyl ethers work in non-polar organics.
Time > 24 Hours~1 HourCritical: Silyl ethers exhibit vastly superior turnover.
Yield < 30%82% Proline struggles with steric bulk in Michael additions.
Enantioselectivity (ee) N/A (Low conv.)99% Steric shielding provides near-perfect stereocontrol.
Diastereomeric Ratio (dr) Low98:2 (syn/anti)Excellent diastereocontrol.
Case Study B: Intermolecular Aldol Reaction

Reaction: Acetone + 4-Nitrobenzaldehyde

Metric(S)-ProlineHayashi-Jørgensen CatalystInterpretation
Yield 68%>90%Proline suffers from self-aldolization of acetone.
ee 76%>95%H-bonding (Proline) is less rigid than the steric wall of the silyl ether.
Side Reactions Oxazolidinone formationMinimalSilyl ethers cannot cyclize to form stable oxazolidinones.

Standardized Benchmarking Protocol

To validate these catalysts in your specific drug discovery pipeline, do not rely on generic literature. Use this self-validating protocol to determine the optimal catalyst for your substrate.

Phase 1: The Screen (Parallel Synthesis)

Objective: Determine Solubility & Turnover Frequency (TOF).

  • Preparation: Prepare 0.5 M solutions of your electrophile (e.g., aldehyde) in three solvents: Toluene (Non-polar), DCM (Chlorinated), and DMSO (Polar Aprotic).

  • Catalyst Loading: Add 10 mol% of (S)-Proline to one set and 10 mol% of (S)-

    
    -diphenylprolinol trimethylsilyl ether to the second set.
    
  • Initiation: Add 5 equivalents of the nucleophile (e.g., ketone/aldehyde).

  • Monitoring:

    • Visual Check: Is the catalyst soluble? (Proline will likely remain heterogeneous in Toluene).

    • TLC/LC-MS at 1 Hour: Check for "Parasitic" species.[1][2][3] If you see a mass corresponding to [Catalyst + Substrate - H2O], you have formed a stable oxazolidinone. Result: Switch to Silyl Ether.

Phase 2: The Optimization (Stereocontrol)

Objective: Maximize ee and dr.

  • Workup Integrity: Crucial Step. Do not use acidic workup immediately. Quench with saturated NH4Cl or water.[4] Acidic conditions can hydrolyze the silyl group or racemize the product if not careful.

  • Analysis: Analyze crude mixture via Chiral HPLC/SFC.

    • Metric: If ee is < 80% with Proline, the H-bond network is too loose for your substrate's sterics. The bulky silyl ether is required.

Decision Matrix: When to Switch?

Use this logic flow to select the correct catalyst for your campaign.

DecisionTree Start Start: Select Reaction Type SolventCheck Is the substrate water-soluble or requiring polar solvents? Start->SolventCheck ProlinePath Use (S)-Proline SolventCheck->ProlinePath Yes (Green Chem) ReactionType Reaction Class? SolventCheck->ReactionType No (Organic Solvents) SilylPath Use Hayashi-Jørgensen (Silyl Ether) ReactionType->ProlinePath Intramolecular Aldol (Hajos-Parrish) ReactionType->SilylPath Cross-Aldol / Michael (Steric demand high) Complex Is Substrate Acid-Sensitive? ReactionType->Complex General Screening Complex->ProlinePath No Complex->SilylPath Yes (No Acidic Proton)

Figure 2: Catalyst Selection Decision Tree. Note that acid-sensitive substrates favor the Silyl Ether due to the absence of the carboxylic acid moiety.

Expert Insights & Limitations

The "Parasitic" Oxazolidinone

A common failure mode for (S)-Proline is the formation of a stable oxazolidinone intermediate with aldehydes.[5] While Seebach argues this is part of the cycle, in many high-throughput scenarios, it acts as a thermodynamic sink, stalling the reaction (turnover < 1).

  • Solution: The Hayashi-Jørgensen catalyst sterically precludes this ring closure. If your reaction stalls with Proline, this is the likely cause.

Cost vs. Performance
  • (S)-Proline: Extremely cheap (<$1/g). Ideal for early-stage bulk synthesis where lower yield can be offset by material cost.

  • Silyl Ethers: Expensive (>$100/g). However, they are often recoverable and reusable (via immobilization on polystyrene or silica), which justifies the cost for high-value API intermediates.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Hayashi, Y., et al. (2005).[6] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[4][6][7] Angewandte Chemie International Edition, 44(27), 4212–4215. Link

  • Seebach, D., et al. (2007). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta, 90(3), 425–471. Link

  • Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

Sources

Quantitative Analysis of Reaction Products: A Comparative Guide to 1H qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical and chemical analysis, the quantification of reaction products has traditionally relied on chromatographic techniques (HPLC, GC). However, Quantitative Nuclear Magnetic Resonance (


 qNMR)  has emerged as a superior alternative for early-stage development and purity assessment.

Unlike chromatography, which requires a pure reference standard for every specific analyte (relative method), qNMR is a primary ratio method . It relies on the fundamental physical property that the integrated signal intensity is directly proportional to the number of nuclei contributing to that signal, regardless of chemical structure.

This guide provides a rigorous technical comparison, validated experimental protocols, and the logic required to implement qNMR as a standard workflow in your laboratory.

Part 1: Comparative Analysis – qNMR vs. Chromatography

To understand where qNMR fits in the analytical arsenal, we must objectively compare it to the industry standard: HPLC-UV/Vis.

The "Universal Response" Advantage

The most distinct advantage of qNMR is the Universal Response Factor . In HPLC, the response factor depends on the extinction coefficient (


) of the molecule. In qNMR, the response factor is unity for all protons. This means you can quantify a complex drug intermediate using a completely unrelated internal standard (e.g., Maleic Acid or TCNB).
Performance Metrics Comparison
Feature

qNMR
HPLC-UV/Vis Implication
Reference Standard Universal (Any pure compound)Specific (Requires identical compound)qNMR is faster for novel compounds where no standard exists.
Calibration Single-point (Internal Standard)Multi-point curve requiredqNMR reduces prep time by ~70%.
Structure ID Simultaneous (Qual + Quant)Retention time onlyqNMR confirms what it is while measuring how much.
LOD/LOQ Moderate (~10 µM)Excellent (< 1 µM)HPLC is superior for trace impurity analysis.
Precision (RSD) 0.5% - 1.0%0.1% - 0.5%HPLC is marginally more precise for routine QC.
Sample Recovery Non-destructiveDestructiveqNMR samples can be recovered for further testing.

Part 2: The Logic of Quantification (Workflow)

Successful qNMR requires a shift in mindset from "taking a spectrum" to "performing a measurement." The workflow is strictly governed by relaxation physics.

Visualization: The qNMR Critical Path

The following diagram outlines the decision logic required to ensure data integrity, specifically focusing on the selection of the Internal Standard (IS) and parameter optimization.

qNMR_Workflow Start Crude Reaction Mixture Solubility Solubility Test (d-Solvent) Start->Solubility IS_Select Select Internal Standard (IS) Solubility->IS_Select Dissolved T1_Test Measure T1 (Inversion Recovery) IS_Select->T1_Test Non-overlapping Signals Param_Set Set d1 Delay (5 × Longest T1) T1_Test->Param_Set Determine T1_max Acquire Acquire Spectrum (No Rotation) Param_Set->Acquire Process Phase/Baseline & Integrate Acquire->Process Result Calculate Purity/Yield Process->Result

Figure 1: The Critical Path for qNMR analysis. Note that T1 measurement is a mandatory precursor to quantitative acquisition.

Part 3: Experimental Protocol

As a Senior Application Scientist, I insist on the following protocol. This is not a suggestion; it is a requirement for achieving <1% error.

Phase 1: Internal Standard (IS) Selection

The IS must meet three criteria:

  • Inertness: Must not react with the sample.

  • Solubility: Must dissolve completely in the chosen deuterated solvent.

  • Spectral Window: Its signals must not overlap with the analyte's signals.

Recommended Standards:

  • Maleic Acid: Good for aqueous/DMSO samples (Singlet @ ~6.3 ppm).

  • 1,3,5-Trimethoxybenzene: Good for organic solvents (Singlet @ ~6.1 ppm).

  • Dimethyl sulfone (DMSO2): Universal standard (Singlet @ ~3.0 ppm).

Phase 2: Gravimetric Preparation (The Source of Error)

The accuracy of qNMR is limited by the balance, not the spectrometer.

  • Equilibrate: Allow samples and standards to reach room temperature to avoid static/buoyancy errors.

  • Weighing: Use a microbalance (readability 0.001 mg or better).

    • Target mass: >10 mg to minimize relative weighing error.

    • Weigh the Internal Standard (IS) and Analyte (A) directly into the same vial if possible, or use stock solutions for higher precision.

  • Dissolution: Add solvent (~0.7 mL) and vortex until absolutely clear . Any suspended solid renders the result void.

Phase 3: Acquisition Parameters

Standard "1H" parameter sets are insufficient. You must modify the pulse sequence.

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ):  This is the most critical parameter.
    
    • Rule:

      
       (longest 
      
      
      
      in the sample).
    • Reasoning: This ensures 99.3% magnetization recovery. If

      
       is 3s, 
      
      
      
      must be 15s.
  • Number of Scans (NS): Minimum 16 (to average out noise), typically 64 for good S/N.

  • Spectral Width: Ensure it covers all signals + 2 ppm buffer.

  • Spinning: OFF . Sample spinning introduces sidebands that complicate integration.

Phase 4: Processing & Calculation
  • Phasing: Must be manual and perfect.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral starts and ends at zero.

  • Integration: Integrate the IS peak and the Analyte peak. Include Carbon-13 satellites in the integration range (typically

    
     Hz from the peak center).
    

The Calculation Equation:



Where:

  • 
    : Purity (fraction)
    
  • 
    : Integral value
    
  • 
    : Number of protons (e.g., 3 for a methyl group)
    
  • 
    : Molar mass
    
  • 
    : Mass weighed
    
  • 
    : Internal Standard
    
  • 
    : Analyte
    

Part 4: Data Validation & Case Study

To demonstrate the efficacy of this protocol, we compare the analysis of a synthesized pharmaceutical intermediate (Benzyl benzoate synthesis) using both qNMR and HPLC.

Experimental Setup
  • Analyte: Crude Benzyl Benzoate.

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - NIST Traceable.

  • Solvent:

    
    .
    
  • Spectrometer: 400 MHz.

  • 
     Delay:  25 seconds (based on measured 
    
    
    
    of 4.2s).
Results Table
ParameterqNMR ResultHPLC-UV ResultDeviationNotes
Calculated Purity 94.2% 93.8% +0.4%qNMR detects non-chromophoric impurities (e.g., residual solvents) that HPLC misses.
RSD (n=5) 0.65%0.32%-HPLC is more precise, but qNMR is sufficiently accurate for yield calc.
Analysis Time 15 mins45 mins-HPLC required 30 min equilibration + standard prep.
Residual Ethanol 1.2% w/wNot Detected-HPLC-UV cannot detect ethanol; qNMR quantifies it simultaneously.
Visualization: Signal Processing Logic

The following diagram illustrates how raw FID data is transformed into a quantitative result, highlighting the importance of the


 rule.

Pulse_Logic Magnetization Equilibrium Magnetization (Mz) Pulse 90° Pulse Excitation Magnetization->Pulse FID Free Induction Decay (Signal) Pulse->FID Relaxation Relaxation Period (d1) FID->Relaxation Check Is d1 > 5*T1? Relaxation->Check Saturated Saturation: Underestimated Integration Check->Saturated No FullyRelaxed Full Recovery: Accurate Quantification Check->FullyRelaxed Yes FullyRelaxed->Magnetization Next Scan

Figure 2: The physics of relaxation. Failing to wait


 leads to signal saturation and quantitative errors.

Part 5: Troubleshooting & Optimization

Even with a perfect protocol, issues arise. Here is how to solve common qNMR anomalies:

  • Baseline Rolling:

    • Cause: Corrupted initial data points in FID or filter bandwidth issues.

    • Fix: Apply backward linear prediction (LPC) to the first few points or increase the spectral width.

  • Phase Errors:

    • Cause: Frequency dependent phase shifts.

    • Fix: Adjust zero-order phase (PH0) on the biggest peak, then first-order phase (PH1) on the edges. Do not use magnitude mode.

  • Overlapping Integrals:

    • Cause: Poor resolution or complex mixture.

    • Fix: Use a different Internal Standard (e.g., switch from TCNB to DMSO2) or use Global Spectral Deconvolution (GSD) software algorithms, though manual integration of clean peaks is preferred for strict quantification.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Internal Standard qNMR." BIPM Metrology Guides. [Link]

  • NIST (National Institute of Standards and Technology). "qNMR for Purity Determination of Organic Compounds." NIST Journal of Research. [Link]

  • Mestrelab Research. "qNMR Processing Guide." Mnova Documentation. [Link]

Technical Deep Dive: In Vitro vs In Vivo Efficacy of Prolyl Endopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP; EC 3.4.21.26), is a cytosolic serine protease implicated in the degradation of proline-containing neuropeptides (e.g., Substance P, Arginine Vasopressin, TRH) and the regulation of neuroinflammation.[1] While in vitro screening often yields inhibitors with sub-nanomolar potency, the translation to in vivo efficacy is frequently attrition-heavy due to the blood-brain barrier (BBB) impermeability, metabolic instability, and the requirement for sustained target residence time.

This guide provides a rigorous comparison of key PEP inhibitors, detailing the experimental protocols required to validate their efficacy from the bench to preclinical models.

In Vitro Profiling: Mechanism & Assay Protocol

Mechanism of Inhibition

PEP cleaves peptide bonds on the carboxyl side of proline residues in peptides smaller than 30 amino acids. Inhibitors generally fall into two mechanistic categories:

  • Covalent Reversible Inhibitors (Transition State Analogs): These form a hemiacetal adduct with the active site Serine-554. They often exhibit slow-binding kinetics (e.g., Z-Pro-Prolinal).

  • Non-Covalent Inhibitors: These bind via hydrophobic interactions and hydrogen bonding without forming a covalent bond (e.g., S 17092).

Standardized Protocol: Fluorometric Kinetic Assay

To determine the in vitro potency (IC50/Ki), the standard industry method utilizes the fluorogenic substrate Z-Gly-Pro-AMC .[2]

Principle: PEP hydrolyzes Z-Gly-Pro-AMC, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). Fluorescence intensity is directly proportional to enzyme activity.

Reagents & Setup
  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 1 mM EDTA. Note: DTT prevents oxidation of the active site cysteine, though PEP is a serine protease, the structure is sensitive to oxidation.

  • Substrate: Z-Gly-Pro-AMC (Stock: 10 mM in DMSO). Final assay concentration: 50–100 µM (

    
    ).
    
  • Enzyme: Recombinant Human or Porcine PEP (Final: 0.5–5 nM).

  • Detection: Excitation 380 nm / Emission 460 nm.[3][4][5][6]

Step-by-Step Workflow
  • Preparation: Dilute inhibitor series in Assay Buffer (keep DMSO < 2% final).

  • Pre-incubation: Add 10 µL Inhibitor + 40 µL Enzyme solution to a black 96-well plate. Incubate at 37°C for 30 minutes .

    • Critical: This step allows for the establishment of equilibrium, essential for slow-binding inhibitors like Z-Pro-Prolinal.

  • Initiation: Add 50 µL Substrate solution (pre-warmed).

  • Measurement: Monitor fluorescence kinetically every 30 seconds for 20–60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear phase. Plot % Inhibition vs. Log[Inhibitor].

Visualization: Assay Logic

AssayWorkflow Stock Inhibitor Stock (DMSO) PreInc Pre-Incubation 37°C, 30 min (Equilibrium Binding) Stock->PreInc Enzyme PEP Enzyme (Buffer + DTT) Enzyme->PreInc Substrate Add Substrate Z-Gly-Pro-AMC PreInc->Substrate Complex Formation Read Kinetic Read Ex:380nm / Em:460nm Substrate->Read Hydrolysis Data IC50 Calculation Read->Data RFU/min

Figure 1: Kinetic fluorometric assay workflow for determining PEP inhibitor potency.

In Vivo Efficacy: Pharmacokinetics & Target Engagement

High in vitro potency does not guarantee in vivo success. The critical determinants are Blood-Brain Barrier (BBB) penetration and residence time .

Key Readouts for Efficacy
  • Ex Vivo Enzyme Activity:

    • Administer inhibitor (i.p. or p.o.).[7][8]

    • Sacrifice animal at

      
      .[9]
      
    • Homogenize brain tissue (Cortex/Hippocampus) in cold buffer.

    • Immediate assay using Z-Gly-Pro-AMC.

    • Self-Validation: If dilution of the homogenate restores activity, the inhibition is reversible and likely competitive.

  • Neuropeptide Levels:

    • Measure Substance P or IP-10 levels via ELISA. PEP inhibition should increase the half-life of these substrates.

  • Behavioral Models:

    • Morris Water Maze / Passive Avoidance: Reversal of scopolamine-induced amnesia (PEP inhibitors are cognition enhancers).[10][11]

Visualization: PEP Physiological Pathway

PEP_Pathway PEP Prolyl Endopeptidase (Cytosolic) Cleavage Cleaved Fragments (Inactive) PEP->Cleavage Inflammation Neuroinflammation (Microglial Activation) PEP->Inflammation Modulation Cognition Cognitive Function (Memory/Learning) PEP->Cognition Impairs Substrates Neuropeptides (Substance P, AVP, TRH) Substrates->PEP Degradation Substrates->Cognition Promotion Inhibitor PEP Inhibitor (e.g., KYP-2047) Inhibitor->PEP Blocks

Figure 2: Physiological role of PEP in neurobiology and the downstream effects of inhibition.[10]

Comparative Analysis: Product Performance Guide

The following table synthesizes data for the most prominent PEP inhibitors.

InhibitorTypeIn Vitro Potency (IC50 / Ki)In Vivo Effective DoseCNS PenetrationKey Outcome
KYP-2047 Covalent (Nitrile)IC50: 0.2 nM (Pig Brain)1–5 mg/kg (i.p.)High Reduces neuroinflammation; increases autophagy; clears alpha-synuclein.
JTP-4819 CovalentIC50: 0.83 nM (Rat Brain)1–3 mg/kg (p.o.)[10]High Increases ACh release; reverses scopolamine-induced amnesia.[10]
S 17092 Non-CovalentIC50: 8.3 nM (Rat Cortex)10–30 mg/kg (p.o.)Moderate Increases Substance P & alpha-MSH; clinical trials for Alzheimer's (discontinued).
Z-Pro-Prolinal Covalent (Aldehyde)Ki: 14 nM 1.25–5 mg/kg (i.p.)High Historic standard; >85% brain inhibition; used to validate PEP role in neuropeptide metabolism.
Baicalin FlavonoidIC50: ~19 µM (Low Specificity)50–200 mg/kg (p.o.)Low/Mod Anti-inflammatory; weak PEP inhibition compared to synthetics; pleiotropic effects.
Technical Insight: The "Translation Gap"

Researchers often observe a disconnect where compounds with nanomolar in vitro IC50s fail in vivo.

  • Cause 1: Residence Time. Z-Pro-Prolinal is a "slow-binding" inhibitor. It may appear less potent in a rapid 5-minute assay but is highly effective in vivo because once bound, it stays bound (long residence time).

  • Cause 2: Bioavailability. KYP-2047 is highly lipophilic and crosses the BBB efficiently, making it superior for neurodegenerative models despite having a similar in vitro profile to older analogs.

  • Cause 3: Specificity. Baicalin shows activity but is "dirty," affecting multiple pathways (COX-2, Lipase). It should not be used as a specific probe for PEP function.

References

  • Toide, K., et al. (1995). Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats.[8][12] Journal of Neurochemistry.[13]

  • Morain, P., et al. (2000).[14] Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers.[14] British Journal of Clinical Pharmacology.

  • Myöhänen, T.T., et al. (2012). A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. British Journal of Pharmacology.

  • Friedman, T.C., et al. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal.[13] Journal of Neurochemistry.[13]

  • BenchChem. (2025).[6] Z-Pro-Prolinal: A Comparative Guide to its Specificity for Prolyl Oligopeptidase.

  • MedChemExpress. (2024). Z-Gly-Pro-AMC Product Information and Assay Protocol.[4][5][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-formylpyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 2-formylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.